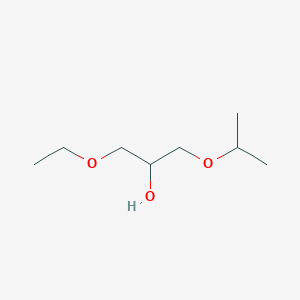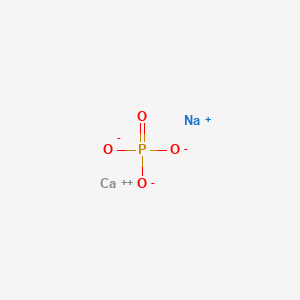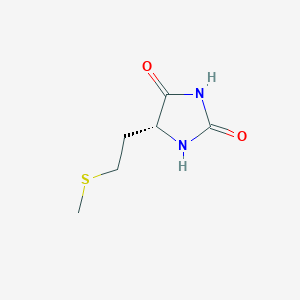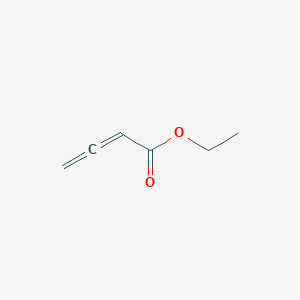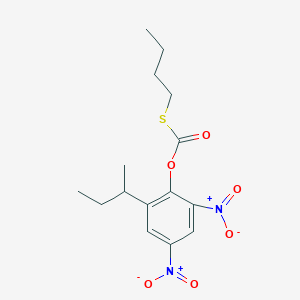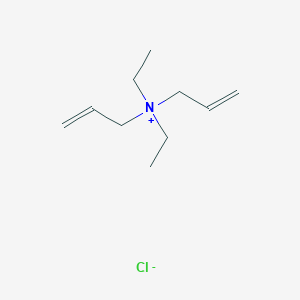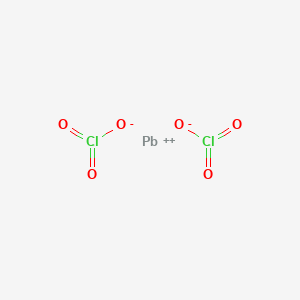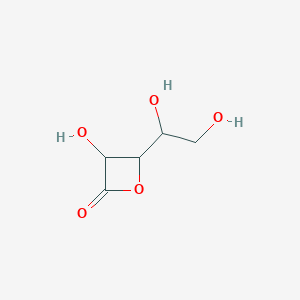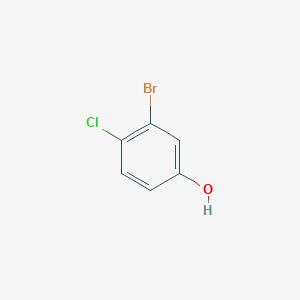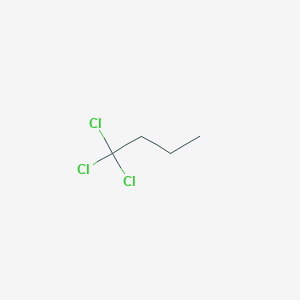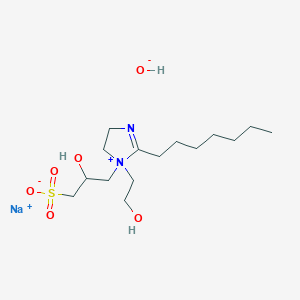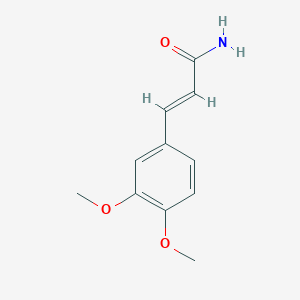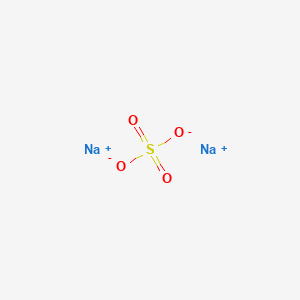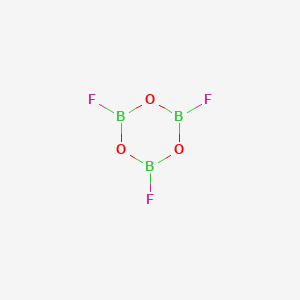
Trifluoroboroxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroboroxine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a boron-containing heterocyclic compound that has been synthesized through various methods. It has been found to have a wide range of applications in different fields such as materials science, medicinal chemistry, and organic synthesis.
Mécanisme D'action
The mechanism of action of trifluoroboroxine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been suggested that it may act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Trifluoroboroxine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trifluoroboroxine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also relatively inexpensive compared to other boron-containing compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on trifluoroboroxine. One potential direction is to investigate its potential applications in the field of materials science, particularly in the synthesis of novel organic materials. Another potential direction is to investigate its potential use as an anticancer agent, including its mechanism of action and potential side effects. Finally, further studies are needed to investigate its potential applications in organic synthesis as a reagent for the synthesis of various organic compounds.
Méthodes De Synthèse
Trifluoroboroxine can be synthesized through different methods, including the reaction of boron trifluoride with sodium borohydride, the reaction of boron trifluoride with sodium borohydride and water, and the reaction of boron trifluoride with sodium borohydride and methanol. The most commonly used method for synthesizing trifluoroboroxine is the reaction of boron trifluoride with sodium borohydride.
Applications De Recherche Scientifique
Trifluoroboroxine has been extensively studied for its potential applications in different fields of scientific research. In materials science, it has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In medicinal chemistry, it has been investigated for its potential use as an anticancer agent. It has also been used in organic synthesis as a reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
13703-95-2 |
|---|---|
Nom du produit |
Trifluoroboroxine |
Formule moléculaire |
B3F3O3 |
Poids moléculaire |
137.4 g/mol |
Nom IUPAC |
2,4,6-trifluoro-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3F3O3/c4-1-7-2(5)9-3(6)8-1 |
Clé InChI |
FVWCXYPJHTZDEU-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)F)F)F |
SMILES canonique |
B1(OB(OB(O1)F)F)F |
Autres numéros CAS |
13703-95-2 |
Synonymes |
Trifluoroboroxine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



